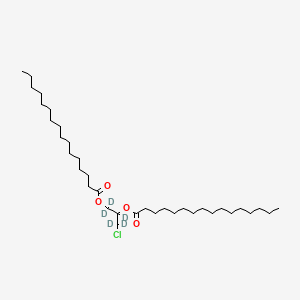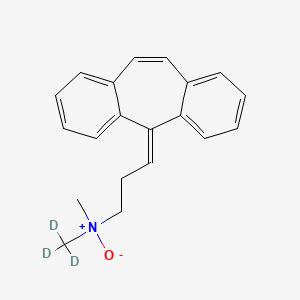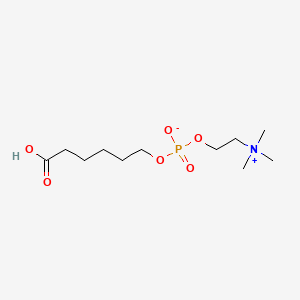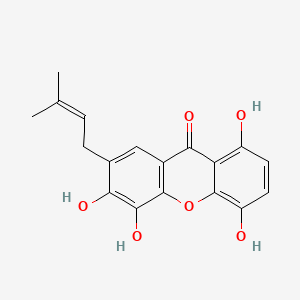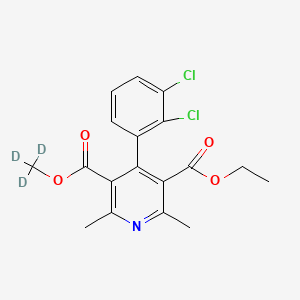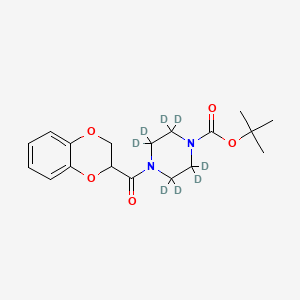
4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 is a deuterated compound used primarily in scientific research. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is often used in proteomics research applications .
Métodos De Preparación
The synthesis of 4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 involves several steps The starting materials typically include 1,4-benzodioxane and piperazineThe final step involves the incorporation of deuterium atoms to obtain the deuterated version of the compound .
Análisis De Reacciones Químicas
4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used in drug development and pharmacokinetic studies.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, making it useful in studying reaction mechanisms and kinetics. The compound can also interact with enzymes and receptors, providing insights into their function and regulation .
Comparación Con Compuestos Similares
4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 can be compared with other similar compounds, such as:
4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine: The non-deuterated version of the compound.
1-(1,4-benzodioxan-2-ylcarbonyl)piperazine: A similar compound without the Boc protection group.
1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8: A similar deuterated compound without the Boc protection group.
These comparisons highlight the uniqueness of this compound, particularly its use in studying reaction mechanisms and kinetics due to the presence of deuterium atoms.
Propiedades
IUPAC Name |
tert-butyl 2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-18(2,3)25-17(22)20-10-8-19(9-11-20)16(21)15-12-23-13-6-4-5-7-14(13)24-15/h4-7,15H,8-12H2,1-3H3/i8D2,9D2,10D2,11D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZNAIDAUTTZNO-JNJBWJDISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C(=O)C2COC3=CC=CC=C3O2)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

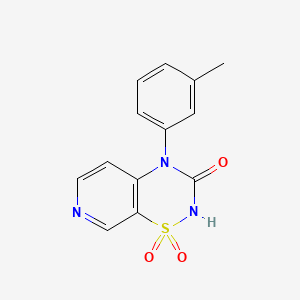
![4,7-(Epoxymethano)furo[3,4-d]pyrimidine (9CI)](/img/new.no-structure.jpg)

